TBZ-Based Oligomer Delivers 5.2× Higher Electron Mobility than BT-Based Analog in OFETs
In a head-to-head comparison of model oligomers with identical donor and linker units, the TBZ-centered NDI-TBZT-NDI achieved an electron mobility (μₑ) of 0.151 cm² V⁻¹ s⁻¹ after thermal annealing at 200 °C, whereas the BT-centered NDI-BTT-NDI reached only 0.0288 cm² V⁻¹ s⁻¹ under its optimal as-cast condition [1]. This represents a 5.2-fold improvement in electron mobility attributable solely to the central acceptor unit.
| Evidence Dimension | Electron mobility (μₑ) in organic field-effect transistors |
|---|---|
| Target Compound Data | 0.151 cm² V⁻¹ s⁻¹ (NDI-TBZT-NDI, annealed at 200 °C) |
| Comparator Or Baseline | 0.0288 cm² V⁻¹ s⁻¹ (NDI-BTT-NDI, as-cast; BT-based comparator) |
| Quantified Difference | 5.2× higher electron mobility for TBZ-based semiconductor |
| Conditions | Top-contact/bottom-gate OFET; spin-coated films on OTMS-modified SiO₂/Si++; annealed at 200 °C (TBZ) or as-cast (BT optimal); measured under nitrogen |
Why This Matters
A 5.2× mobility advantage directly impacts transistor switching speed and drive current, making TBZ the preferred acceptor unit for high-performance n-channel organic electronics.
- [1] Watanabe, N.; He, W.; Nozaki, N.; Matsumoto, H.; Michinobu, T. Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‑Processable Organic Semiconductors. Chem. Asian J. 2022, 17 (22), e202200768. Table 2; pp. 15–16. View Source
